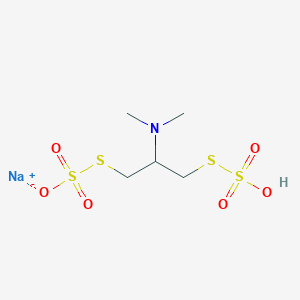

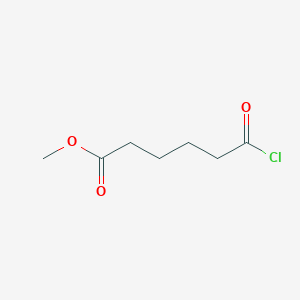

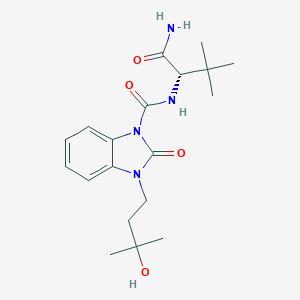

![molecular formula C15H13N3O2S B057712 2-(4-Nitrofenil)-5,6,7,8-tetrahidroimidazo[2,1-b][1,3]benzotiazol CAS No. 60477-38-5](/img/structure/B57712.png)

2-(4-Nitrofenil)-5,6,7,8-tetrahidroimidazo[2,1-b][1,3]benzotiazol

Descripción general

Descripción

2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole (NPTI) is a novel small molecule that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. NPTI is a heterocyclic compound that was first synthesized in 2011 and has since been investigated for its various biological activities. NPTI has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, and anti-tumor activities. In addition, NPTI has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.

Aplicaciones Científicas De Investigación

Compuestos antituberculosos

Los derivados de benzotiazol, incluido “2-(4-Nitrofenil)-5,6,7,8-tetrahidroimidazo[2,1-b][1,3]benzotiazol”, se han sintetizado y estudiado por sus propiedades antituberculosas . Estos compuestos han mostrado una mayor potencia de inhibición contra M. tuberculosis en comparación con los fármacos de referencia estándar . La síntesis de estos derivados se logró a través de varias vías sintéticas que incluyen acoplamiento de diazo, condensación de Knoevenagel, reacción de Biginelli, técnicas de hibridación molecular, irradiación de microondas y reacciones multicomponente de un solo recipiente .

Agentes antibacterianos

Los derivados de benzotiazol han mostrado potencial como agentes antibacterianos . Se ha encontrado que inhiben varias enzimas bacterianas como la dihidroorotasa, la girasa del ADN, la reductasa de UDP-n-acetil enol piruvilo glucosamina (MurB), la peptide deformilasa, la reductasa aldosa, la casdihidrofolato reductasa, la reductasa de enoil acil portador de proteínas, la dialkylglicina descarboxilasa, la sintasa de deshidroscualeno, la sintasa de dihidropteroato y la tirosina quinasa .

Agentes antivirales

Los derivados de benzotiazol se han identificado como posibles agentes antivirales . Se han realizado ampliamente pantallas de descubrimiento de fármacos antivirales de alto rendimiento para identificar inhibidores de la proteasa viral e inhibidores de la ARN polimerasa dependiente de ARN .

Actividades antiinflamatorias

Los derivados de aminobenzotiazol se han estudiado por sus actividades antiinflamatorias .

Mecanismo De Acción

Target of Action

The primary targets of 2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole, a benzothiazole derivative, are various enzymes involved in bacterial and cancer cell growth. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

The compound interacts with these targets, inhibiting their activity and disrupting the normal biochemical processes within the cell. This leads to the inhibition of bacterial growth or cancer cell proliferation .

Biochemical Pathways

The affected pathways include those involved in DNA replication, cell wall synthesis, and various metabolic processes. The inhibition of these enzymes disrupts these pathways, leading to the death of the bacteria or cancer cells .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the compound’s bioavailability and its ability to reach its targets within the body.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth or cancer cell proliferation. This is due to the disruption of essential biochemical processes within these cells .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Benzothiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the benzothiazole derivative.

Cellular Effects

Benzothiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-(4-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-18(20)11-7-5-10(6-8-11)12-9-17-13-3-1-2-4-14(13)21-15(17)16-12/h5-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFNSEDROOHGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine](/img/structure/B57639.png)

![2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene](/img/structure/B57669.png)